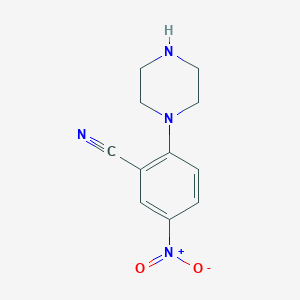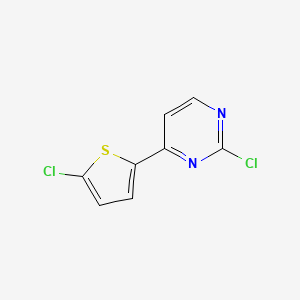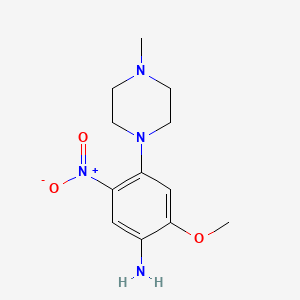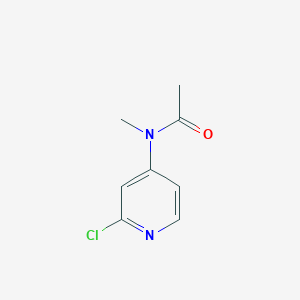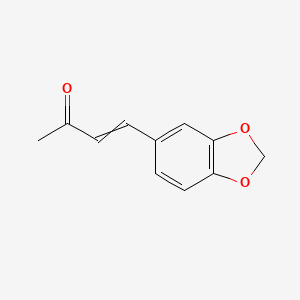
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one is an organic compound that belongs to the class of methylenedioxyphenyl compounds It is known for its distinctive structure, which includes a methylenedioxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one can be synthesized through several synthetic routes. One common method involves the condensation of piperonal with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of piperonylidenaceton often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of piperonylidenaceton involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting metabolic processes within cells. The methylenedioxy group plays a crucial role in its bioactivity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperonyl butoxide: A well-known synergist used in pesticide formulations.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Piperonal: A precursor in the synthesis of piperonylidenaceton, used in the fragrance industry.
Uniqueness
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and bioactivity. Its methylenedioxy group differentiates it from other similar compounds, providing unique properties that are valuable in various applications.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3 |
InChI Key |
XIYPXOFSURQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
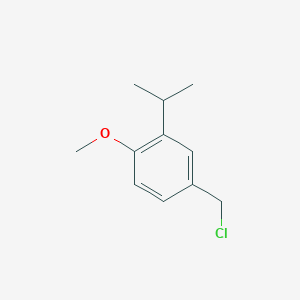
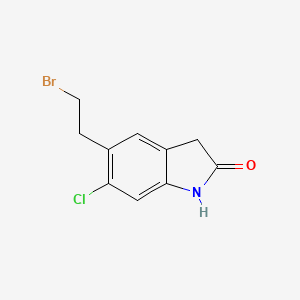
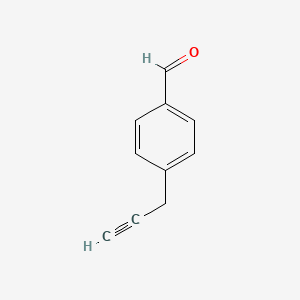
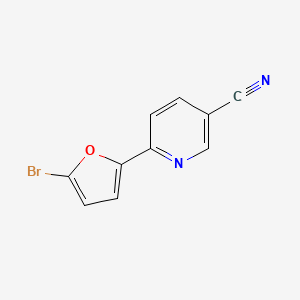
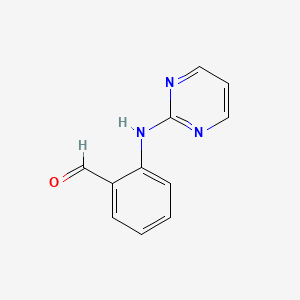
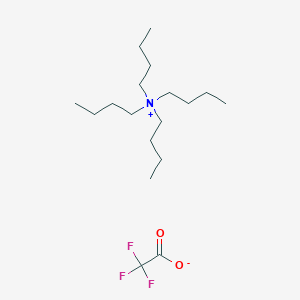
![(3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8773532.png)
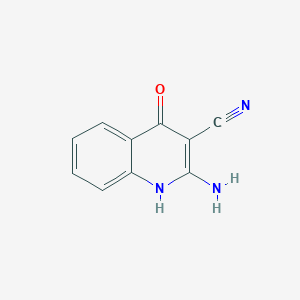
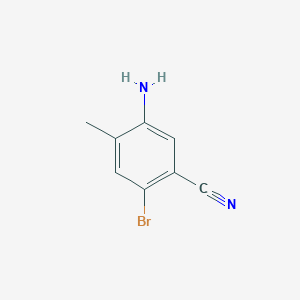
![Ethyl 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8773562.png)
